molecular formula C7H11B B3045698 7-Bromobicyclo[4.1.0]heptane CAS No. 1121-39-7

7-Bromobicyclo[4.1.0]heptane

Cat. No.: B3045698
CAS No.: 1121-39-7
M. Wt: 175.07 g/mol
InChI Key: LOOMTCQZRVQSSA-UHFFFAOYSA-N
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Description

7-Bromobicyclo[4.1.0]heptane is a bicyclic organic compound with the molecular formula C7H11Br. It is characterized by a bromine atom attached to a bicyclo[4.1.0]heptane framework. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Bromobicyclo[4.1.0]heptane can be synthesized through various methods. One common approach involves the bromination of bicyclo[4.1.0]heptane. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of bromination and handling of bicyclic compounds apply. Industrial synthesis would likely involve large-scale bromination reactions with appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

7-Bromobicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to bicyclo[4.1.0]heptane using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can occur under specific conditions, leading to the formation of corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Substitution: Formation of hydroxylated or aminated derivatives.

    Reduction: Formation of bicyclo[4.1.0]heptane.

    Oxidation: Formation of alcohols or ketones depending on the reaction conditions.

Scientific Research Applications

7-Bromobicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromobicyclo[4.1.0]heptane involves its reactivity due to the strained bicyclic structure and the presence of the bromine atom. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane: The parent hydrocarbon without the bromine atom.

    7,7-Dibromobicyclo[4.1.0]heptane: A compound with two bromine atoms attached to the bicyclic framework.

    Bicyclo[2.2.1]heptane (Norbornane): A related bicyclic compound with a different ring structure.

Uniqueness

7-Bromobicyclo[4.1.0]heptane is unique due to the presence of a single bromine atom on the bicyclic framework, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

7-bromobicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOMTCQZRVQSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340497
Record name 7-Bromobicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-39-7
Record name 7-Bromobicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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